molecular formula C8H7ClFNO2 B1420797 Ethyl 5-chloro-2-fluoronicotinate CAS No. 1214345-81-9

Ethyl 5-chloro-2-fluoronicotinate

Cat. No.: B1420797
CAS No.: 1214345-81-9
M. Wt: 203.6 g/mol
InChI Key: LBTWDGIYZVPNNN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol. It is a derivative of nicotinic acid, featuring both chlorine and fluorine atoms on the pyridine ring, which makes it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Nicotinic Acid Derivatives: this compound can be synthesized through the halogenation of nicotinic acid derivatives

  • Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where appropriate halogenated precursors react with ethylating agents to introduce the ethyl group.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to manage the reactivity of the halogens.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

  • Substitution Reactions: Substitution reactions are common, where different functional groups can replace the chlorine or fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different halogenated or alkylated derivatives.

Properties

IUPAC Name

ethyl 5-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTWDGIYZVPNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-chloro-2-fluoronicotinate is widely used in scientific research due to its versatility as an intermediate:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes.

  • Medicine: It is utilized in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-fluoronicotinate exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets, such as enzymes or receptors. The molecular pathways involved typically include interactions with specific binding sites, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Ethyl 3-chloro-2-fluoronicotinate: Similar structure but different position of halogens.

  • Ethyl 5-chloro-2-bromonicotinate: Bromine instead of fluorine.

  • Ethyl 5-fluoro-2-chloronicotinate: Fluorine and chlorine in reversed positions.

Uniqueness: Ethyl 5-chloro-2-fluoronicotinate is unique due to its specific halogen arrangement, which influences its reactivity and applications. The presence of both chlorine and fluorine on the pyridine ring provides distinct chemical properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Biological Activity

Ethyl 5-chloro-2-fluoronicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C8H7ClFNO2
Molar Mass 203.6 g/mol
Density 1.328 g/cm³
Boiling Point 252.7 °C
Flash Point 106.6 °C
Storage Conditions Inert gas (Nitrogen or Argon) at 2-8 °C

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-fluoronicotinic acid with ethanol in the presence of a suitable coupling agent. This method has been optimized for yield and purity, resulting in a product that retains the desired biological activity.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity, particularly against herpes simplex virus (HSV). A study demonstrated that compounds similar to this class showed effective inhibition of HSV with an effective dose (ED50) of less than 0.25 µM . This suggests a potential for development as an antiviral agent.

The mechanism through which this compound exerts its antiviral effects is believed to involve the inhibition of viral replication. It is hypothesized that the compound interferes with viral DNA synthesis by inhibiting thymidine kinase, an enzyme critical for nucleotide metabolism in viruses .

Case Studies

  • Anti-HSV Activity : In a controlled study, this compound was tested in vitro against HSV type 1 and type 2. The results indicated that the compound effectively reduced viral titers in infected cell cultures, supporting its potential as an antiviral therapeutic agent.
  • Toxicity Profile : Toxicity studies conducted on murine models revealed that this compound had a high safety margin, with lethal doses exceeding 800 mg/kg when administered intraperitoneally . This low toxicity profile is advantageous for further development.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

CompoundED50 (µM)Mechanism of Action
This compound<0.25Inhibition of viral replication
FEAU (related compound)200-2060Thymidine incorporation inhibition
FMAU (related compound)9-28Thymidine kinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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